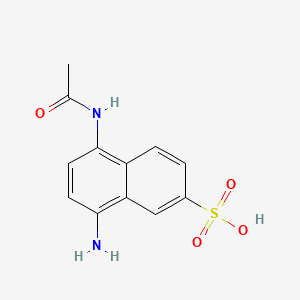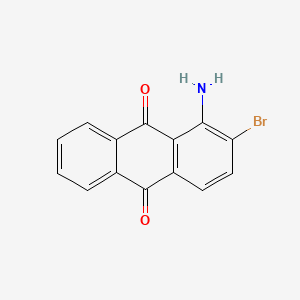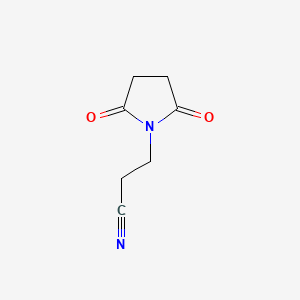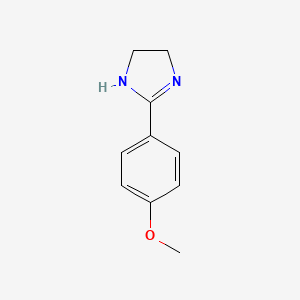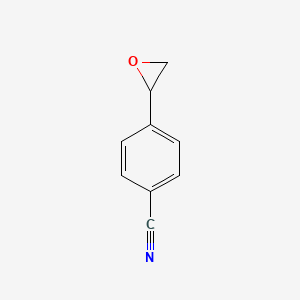
4-(环氧丙烷-2-基)苯甲腈
描述
“4-(Oxiran-2-yl)benzonitrile” is a chemical compound with the CAS Number: 52695-39-3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is 4-(2-oxiranyl)benzonitrile . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “4-(Oxiran-2-yl)benzonitrile” is 1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(Oxiran-2-yl)benzonitrile” has a melting point of 34-35 degrees Celsius . It is stored at room temperature .科学研究应用
Synthesis and Biological Evaluation
4-(Oxiran-2-yl)benzonitrile derivatives have been explored in the context of synthesizing selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. The modification of these derivatives has led to compounds with strong androgen receptor binding affinity and improved metabolic stability. For instance, one derivative demonstrated ideal SARM profiles in various assays and showed good pharmacokinetic profiles in animals, along with acceptable toxicological profiles (Aikawa et al., 2017).
Chemical Ionization and Mass Spectrometry
In the field of mass spectrometry, 4-(Oxiran-2-yl)benzonitrile derivatives have been used to study gas phase substitution reactions. Specifically, the CC ring-opened oxirane radical cation derived from these compounds has been observed to transfer a methylene group to benzonitrile and benzoic acid under certain conditions. This finding has implications for understanding the structures and behaviors of radical ions in mass spectrometry (Koster et al., 1993).
Synthesis of HIV-1 Inhibitors
The synthesis of 4-(Oxiran-2-yl)benzonitrile derivatives has been crucial in creating intermediates for HIV-1 reverse transcriptase inhibitors. These compounds play a significant role in developing new treatments for HIV (Ju Xiu-lia, 2015).
Electrolyte Additives in Batteries
In the energy sector, derivatives of 4-(Oxiran-2-yl)benzonitrile, like 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives for lithium-ion batteries. They significantly improve the cyclic stability and capacity retention of high-voltage lithium-ion batteries, making them promising for enhancing battery performance (Huang et al., 2014).
Synthesis of S1P1 Receptor Agonists
The stereospecific synthesis of S1P1 receptor agonists, which are potential treatments for various diseases, has been facilitated by the use of 4-(Oxiran-2-yl)benzonitrile derivatives. These compounds have been used in processes like enzymatic reductions and regioselective epoxide ring-opening reactions (Hou et al., 2017).
Liquid Crystalline Behavior and Photophysical Properties
In material science, 4-(Oxiran-2-yl)benzonitrile derivatives have been used to synthesize luminescent compounds with potential as mesogens. These compounds, characterized by their liquid crystalline behavior, are studied for their applications in displays and other optical devices. Their photophysical properties, such as blue emission and energy levels, are of particular interest in the development of new materials for optoelectronic applications (Ahipa et al., 2014).
Discovery of Novel Chemical Reactions
Research has also focused on the discovery of new chemical transformations involving 4-(Oxiran-2-yl)benzonitrile derivatives. For example, a study demonstrated the formation of substituted oxiranes, aziridines, and azirines through a process characterized by high activation barriers. This finding has implications for understanding new reaction pathways in organic chemistry (Gridnev et al., 2019).
X-ray Crystallography Studies
In the field of structural chemistry, 4-(Oxiran-2-yl)benzonitrile derivatives have been synthesized and analyzed using X-ray crystallography. These studies provide insights into the molecular structures and interactions of these compounds, which is crucial for understanding their properties and potential applications (Obreza & Perdih, 2012).
Synthesis of Potassium-Channel Openers
Derivatives of 4-(Oxiran-2-yl)benzonitrile have been used in synthesizing potassium-channel openers for treating urinary urge incontinence. The key step in this synthesis involves an unsymmetrical Hantzsch reaction, highlighting the compound's significance in medicinal chemistry (Hopes et al., 2006).
Spectral Studies and Framework Topologies in Coordination Polymers
In inorganic chemistry, modifications of 4-(Oxiran-2-yl)benzonitrile have been studied to understand their effects on the structures and properties of metal complexes. These studies provide valuable insights into the design of coordination polymers with specific framework topologies and spectral properties (Song et al., 2009).
Asymmetric Conversion of Aldehydes into Epoxides
The use of 4-(Oxiran-2-yl)benzonitrile derivatives has been explored in asymmetric synthesis, specifically in converting aldehydes into epoxides. This research contributes to the development of new methodologies in stereoselective synthesis, which is crucial for the production of chiral compounds (Takada et al., 2001).
Intramolecular Cycloaddition for Synthesis of Benzopyrans
The thermal treatment of certain 4-(Oxiran-2-yl)benzonitrile derivatives has been shown to lead to the formation of furo[3,2-c][1]benzopyrans through an intramolecular 1,3-dipolar cycloaddition. This process, involving the generation of a carbonyl ylide from the oxirane ring opening and its subsequent reaction with an acetylene moiety, is significant for the synthesis of complex organic structures (Bernaus et al., 1991).
安全和危害
The safety information for “4-(Oxiran-2-yl)benzonitrile” includes several hazard statements such as H302, H312, H315, H319, H332, H335, H341 . These codes represent different types of hazards associated with the compound. For example, H302 means it is harmful if swallowed, and H312 means it is harmful in contact with skin . The compound is labeled with the signal word "Warning" .
属性
IUPAC Name |
4-(oxiran-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIRLBZLAAEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967138 | |
| Record name | 4-(Oxiran-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-yl)benzonitrile | |
CAS RN |
52695-39-3 | |
| Record name | 4-(2-Oxiranyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52695-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-oxiranyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052695393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Oxiran-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

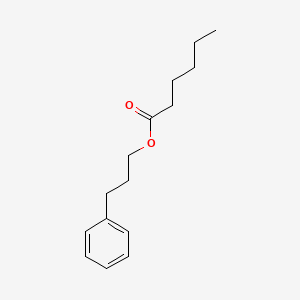
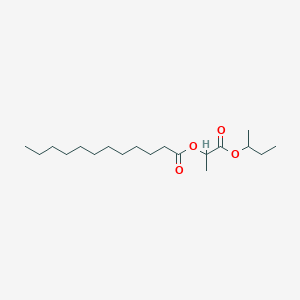
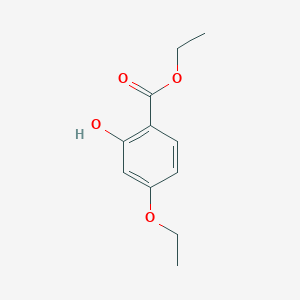
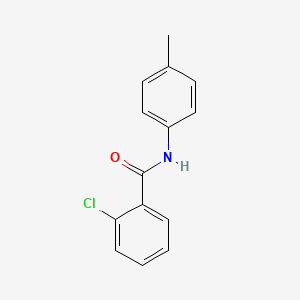
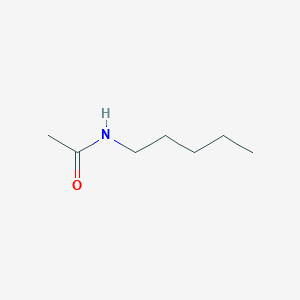
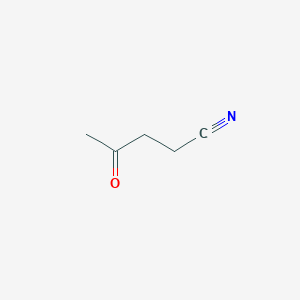
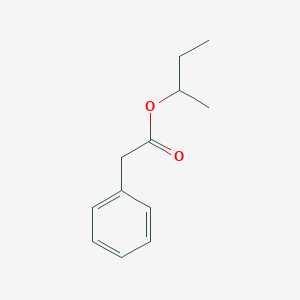
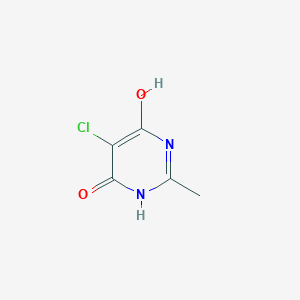
![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)
